Product packaging for Cyclopentyl(2,4-dichlorophenyl)methanone(Cat. No.:CAS No. 898791-81-6)

Cyclopentyl(2,4-dichlorophenyl)methanone

Cat. No.: B1316819
CAS No.: 898791-81-6
M. Wt: 243.13 g/mol
InChI Key: UCMDVNAKOGRENU-UHFFFAOYSA-N
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Description

Aryl ketones are recognized as pivotal intermediates in the synthesis of a wide array of functionalized molecules. nih.gov The specific subclass of aryl cyclopentyl ketones has demonstrated notable value in the development of pharmacologically active agents. A compelling illustration of this is the compound's isomer, 2-Chlorophenyl cyclopentyl ketone, which serves as a key starting material in the synthesis of both ketamine and norketamine. caymanchem.comrsc.org This established synthetic lineage underscores the importance of the aryl cyclopentyl ketone scaffold in constructing neurologically active pharmaceuticals.

Consequently, Cyclopentyl(2,4-dichlorophenyl)methanone is positioned as a compound with considerable potential as a synthetic intermediate. Its structure suggests it could be a precursor for novel therapeutic agents or a tool for probing biological systems. The specific substitution pattern of the dichlorophenyl ring, compared to its monochlorinated isomer, offers a strategic modification for chemists aiming to fine-tune the electronic and pharmacokinetic properties of target molecules, a common practice in drug discovery and development.

Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl (C=O) group bonded to two carbon atoms. nih.gov This functional group imparts a unique reactivity that makes ketones indispensable in chemical research and industry. nih.gov They serve as versatile building blocks for constructing complex molecules, including natural products, steroids, and pharmaceuticals. nih.gov

The polarity of the carbonyl group makes the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles, forming the basis for a wide range of essential organic reactions. chemscene.com This reactivity allows ketones to be transformed into a diverse array of other functional groups and molecular structures. Their role extends beyond synthesis, with many ketones being used as industrial solvents due to their ability to dissolve a wide range of substances. chemscene.com

Below is a table summarizing some of the fundamental reactions that highlight the synthetic utility of the ketone functional group.

Reaction TypeDescriptionResulting Product
Nucleophilic Addition A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. This is a foundational reaction for creating new carbon-carbon and carbon-heteroatom bonds.Initially an alkoxide, which upon workup yields an alcohol or other functional groups.
Reduction The carbonyl group is reduced using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).Secondary Alcohol
Grignard Reaction An organomagnesium halide (Grignard reagent) adds to the carbonyl group, forming a new carbon-carbon bond.Tertiary Alcohol (after acidic workup)
Wittig Reaction Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond.Alkene
Aldol Condensation In the presence of an acid or base, a ketone with an α-hydrogen can react with another carbonyl compound to form a β-hydroxy ketone, which can then dehydrate.β-Hydroxy Ketone or α,β-Unsaturated Ketone

This table provides a summary of common, fundamental reactions involving ketones.

The structure of this compound is characterized by two key motifs: a five-membered cyclopentyl ring and a dichlorinated phenyl ring. Both of these structural units are frequently incorporated into bioactive molecules to achieve specific chemical and pharmacological properties.

The cyclopentyl ring is a carbocyclic moiety found in various pharmacologically active compounds. Its inclusion in a molecule can influence properties such as potency and metabolic stability. For instance, cyclopentane-fused structures have been investigated for their antitumor activity. The conformational flexibility and lipophilic nature of the cyclopentyl group can facilitate favorable interactions with biological targets.

The table below presents examples of compounds that contain these structural motifs and their areas of research interest.

Compound NameKey Motif(s)Area of Research/Application
Ketamine (Chlorophenyl)Anesthetic, antidepressant
Prasugrel (Aryl ketone)Antiplatelet agent
DDT (Dichlorodiphenyl)Insecticide
2,4-Dichlorophenoxyacetic acid (2,4-D) (2,4-Dichlorophenyl)Herbicide

This table showcases examples of molecules where the core structural motifs of the subject compound are found, highlighting their relevance in different scientific domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Cl2O B1316819 Cyclopentyl(2,4-dichlorophenyl)methanone CAS No. 898791-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMDVNAKOGRENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553810
Record name Cyclopentyl(2,4-dichlorophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-81-6
Record name Cyclopentyl(2,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopentyl 2,4 Dichlorophenyl Methanone and Analogues

Strategies for the Formation of the Methanone (B1245722) Core

The formation of the ketone (methanone) core is a critical step in the synthesis of the target compound. Key strategies include classical acylation reactions, modern metal-catalyzed coupling methods, and the oxidation of alcohol precursors.

Acylation reactions represent a fundamental approach to ketone synthesis. Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. studymind.co.ukmasterorganicchemistry.comkhanacademy.org In the context of Cyclopentyl(2,4-dichlorophenyl)methanone, this would theoretically involve the acylation of a cyclopentyl-substituted aromatic ring, though it is more practically achieved by reacting a cyclopentane derivative with a dichlorophenyl precursor.

A more common and effective acylation strategy for this class of compounds involves the use of organometallic reagents, such as a Grignard reagent. The synthesis of related compounds like o-chlorophenyl-cyclopentyl-ketone has been successfully achieved by reacting a cyclopentylmagnesium halide (Grignard reagent) with a substituted benzonitrile, such as o-chlorobenzonitrile. google.com This method proceeds through the formation of an imine-magnesium complex, which is subsequently hydrolyzed to yield the desired ketone. This approach avoids the limitations of Friedel-Crafts reactions, such as carbocation rearrangements and the need for highly activated aromatic rings. libretexts.org

Table 1: Comparison of Acylation Methodologies

Methodology Cyclopentyl Precursor Dichlorophenyl Precursor Key Reagents/Catalysts Advantages
Friedel-Crafts Acylation Cyclopentylbenzene 2,4-Dichlorobenzoyl chloride AlCl₃, FeCl₃ Well-established method
Grignard Reaction Cyclopentyl magnesium chloride/bromide 2,4-Dichlorobenzonitrile Diethyl ether or THF solvent High yield, good for specific isomers

Transition metal-catalyzed cross-coupling reactions have become powerful tools for constructing carbon-carbon bonds, including those that form ketones. nih.gov The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, can be adapted for ketone synthesis by coupling an organoboron compound with an acyl halide. acs.orgwikipedia.org

To synthesize this compound, this reaction could involve:

The coupling of a cyclopentylboronic acid with 2,4-dichlorobenzoyl chloride.

The coupling of 2,4-dichlorophenylboronic acid with cyclopentanecarbonyl chloride.

These reactions are known for their high functional group tolerance and generally proceed under mild conditions. acs.orgyoutube.com The catalytic cycle involves oxidative addition of the acyl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone product. wikipedia.orgyoutube.com Various palladium catalysts and ligands can be employed to optimize the reaction yield and scope. acs.org

Table 2: Examples of Catalytic Systems for Ketone Synthesis

Coupling Reaction Metal Catalyst Ligand (if applicable) Base Typical Solvents
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂ PPh₃, Xantphos K₂CO₃, Cs₂CO₃ Toluene, Dioxane, Water
Heck-Type Palladium catalysts Picolinamide K₂CO₃ Toluene
Nickel-Catalyzed NiCl₂(dppp) dppp - DME

A well-established route to ketones is the oxidation of secondary alcohols. byjus.comstudy.comlibretexts.org For the synthesis of this compound, the corresponding precursor alcohol, (cyclopentyl)(2,4-dichlorophenyl)methanol, would be required. This alcohol can be prepared, for example, via a Grignard reaction between a 2,4-dichlorophenylmagnesium halide and cyclopentanecarbaldehyde.

Once the secondary alcohol is obtained, it can be oxidized to the target ketone. A variety of oxidizing agents can accomplish this transformation. Classic methods often employ chromium-based reagents, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. chemguide.co.uk Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, secondary alcohols are readily oxidized to ketones, and the reaction stops at this stage as further oxidation would require the cleavage of a carbon-carbon bond. byjus.comstudy.com Modern methods utilize a range of other reagents that offer milder conditions and higher selectivity. organic-chemistry.org

Table 3: Common Oxidizing Agents for Secondary Alcohols

Oxidizing Agent/System Conditions Notes
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ Acidic, heating Strong oxidant, cost-effective
Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂ Milder, avoids acidic conditions
Dess-Martin Periodinane (DMP) Room temperature Mild, good for sensitive substrates
Swern Oxidation (DMSO, oxalyl chloride) Low temperature (-78 °C) Avoids heavy metals
TEMPO / Bleach (NaOCl) Biphasic, catalytic "Green" chemistry approach

Introduction and Functionalization of Dichlorophenyl Moieties

The precise placement of the two chlorine atoms on the phenyl ring is crucial for the identity of the final compound. This can be achieved either by introducing the halogens onto a pre-formed ketone scaffold or by using a starting material that already contains the desired dichlorination pattern.

One synthetic strategy could involve the direct chlorination of a precursor such as cyclopentyl phenyl methanone. In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles. A ketone's carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta-position. youtube.com

Therefore, direct chlorination of cyclopentyl phenyl methanone using Cl₂ and a Lewis acid catalyst like FeCl₃ would be expected to yield primarily the 3-chloro and subsequently the 3,5-dichloro derivatives, not the desired 2,4-dichloro isomer. quora.com

To achieve the ortho and para substitution pattern, more advanced strategies are necessary. For instance, palladium-catalyzed C-H bond functionalization has emerged as a method for the ortho-selective chlorination of aromatic ketones, which could be used to install the first chlorine atom at the 2-position. researchgate.net Subsequent chlorination would then be directed by both the ketone and the first chlorine atom. The ortho, para-directing nature of the first chlorine atom would favor substitution at the 4-position. quora.com

A more direct and common strategy to ensure the correct 2,4-dichloro substitution pattern is to use a starting material where the phenyl ring is already appropriately halogenated. This approach circumvents the challenges of regioselectivity associated with the direct halogenation of an aromatic ketone. libretexts.org

This strategy is inherent to the methods described in section 2.1, where pre-functionalized synthons are the starting point. These synthons are commercially available and allow for straightforward incorporation of the 2,4-dichlorophenyl moiety.

Table 4: Key Pre-functionalized Synthons and Their Applications

Synthon Corresponding Reaction Cyclopentyl Reagent
2,4-Dichlorobenzoyl chloride Friedel-Crafts Acylation Cyclopentylbenzene
2,4-Dichlorobenzonitrile Grignard Reaction Cyclopentylmagnesium bromide
2,4-Dichlorophenylboronic acid Suzuki-Miyaura Coupling Cyclopentanecarbonyl chloride
1-Bromo-2,4-dichlorobenzene Grignard Reaction (to form Grignard reagent) Cyclopentanecarbaldehyde (forms precursor alcohol)

By utilizing these readily available dichlorinated starting materials, the synthetic routes become more efficient and reliable, providing direct access to this compound without the need for complex and potentially low-yielding halogenation steps.

Cyclopentyl Ring Construction and Functionalization

The formation of the cyclopentane ring is a foundational aspect of organic synthesis, with numerous methods developed to create this common structural motif. These strategies are crucial for synthesizing precursors that can later be coupled with the 2,4-dichlorophenyl group.

Cycloaddition reactions offer powerful and convergent pathways to construct five-membered rings, often with high levels of complexity and stereochemical control. These methods assemble the carbocyclic core from simpler, acyclic precursors.

[3+2] Cycloaddition Reactions: This class of reactions involves the combination of a three-atom component and a two-atom component to form a five-membered ring. A notable example is the metal-free [3+2] cycloaddition of cyclopropyl ketones with alkenes, which provides access to highly substituted cyclopentane derivatives with excellent yield and diastereoselectivity. Another approach is the palladium-catalyzed [3+2] cycloaddition using sulfone-based trimethylenemethane (TMM) species, which can construct chiral cyclopentyl sulfones with high regio-, diastereo-, and enantioselectivity.

The Pauson-Khand Reaction (PKR): The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. nih.gov This reaction is typically mediated by cobalt, rhodium, or other transition metal complexes. nih.govlibretexts.org The intramolecular version of the PKR is particularly effective for creating fused bicyclic systems containing a cyclopentenone ring. libretexts.orgfrontiersin.org While originally requiring stoichiometric amounts of metal carbonyls, catalytic versions have significantly broadened its applicability. libretexts.org Typical yields for early examples of the reaction were in the 40-60% range. mnstate.edu

The Nazarov Cyclization: The Nazarov cyclization is a 4π-electrocyclic ring-closure of a divinyl ketone, typically promoted by a Lewis acid or protic acid, to produce a cyclopentenone. orgsyn.org This reaction is a widely used method for constructing the cyclopentenone core, which is a versatile synthetic intermediate. orgsyn.org Modern variations have expanded the reaction's scope and have been instrumental in the synthesis of complex natural products. orgsyn.org

Controlling stereochemistry during the synthesis of the cyclopentyl ring is critical for accessing specific isomers, particularly in the context of bioactive molecules.

Catalyst-Controlled Asymmetric Reactions: The development of chiral catalysts has enabled highly enantioselective syntheses of cyclopentane derivatives. For instance, the Rh(I)-catalyzed asymmetric Pauson-Khand reaction can convert 1,6-enynes into chiral bicyclic cyclopentenones with excellent enantioselectivities. tcichemicals.com The choice of chiral ligands, such as BINAP, is crucial for inducing asymmetry. tcichemicals.com Similarly, highly enantioselective silicon-directed Nazarov cyclizations can be achieved through the cooperative catalysis of a Lewis acid and a chiral Brønsted acid, yielding chiral cyclopentenones that are otherwise difficult to access. google.comacsgcipr.org These reactions can produce products with high yields (83-93%) and enantiomeric excesses (87-95% ee). acsgcipr.org

Substrate-Controlled Diastereoselectivity: Existing stereocenters within a molecule can direct the stereochemical outcome of a cyclization reaction. In the Nazarov cyclization, for example, extant stereocenters can influence the torquoselectivity of the electrocyclization, leading to a diastereoselective reaction. orgsyn.org The stereoselective synthesis of complex, fully functionalized cyclopentanes has been achieved through methods like aldol reactions and radical cyclizations, where the stereochemistry is guided by the substrate's existing chiral architecture.

Multicomponent Reactions and One-Pot Synthetic Strategies

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that minimize waste and reduce the number of synthetic steps by combining multiple transformations in a single reaction vessel. google.comuniba.it

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. google.com These reactions are prized for their high atom economy and ability to rapidly generate molecular complexity. uniba.itgoogle.com For instance, a novel multicomponent reaction involving 1,2-allenic ketones has been developed to produce diversely functionalized cyclopentene derivatives under mild, metal-free conditions. libretexts.org Another strategy combines organocatalysis with an isocyanide-based MCR to produce unique, tetrasubstituted cyclopentenyl frameworks with high stereoselectivity. sigmaaldrich.com

One-Pot Syntheses: One-pot reactions involve sequential transformations within the same flask, avoiding the need for intermediate purification. A one-pot method for generating conjugated cyclopentenones from 2-aryl-1-nitroethane derivatives and α,β-unsaturated ketones has been reported, proceeding through a conjugate addition followed by cyclization with yields of 65-78%. scribd.com Another example is an asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes to yield densely functionalized cyclopentanones with high enantioselectivities. chemguide.co.uk

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

For the final assembly of this compound, the most direct and industrially relevant methods involve forming the bond between the pre-existing cyclopentyl and 2,4-dichlorophenyl moieties. The two primary classical methods for this transformation are the Grignard reaction and Friedel-Crafts acylation.

Grignard Reaction: This is a robust and widely used method for C-C bond formation. orgsyn.org The synthesis of aryl cyclopentyl ketones via this route typically involves the reaction of a cyclopentylmagnesium halide with a substituted benzonitrile. A Hungarian patent details a high-yield synthesis of the closely related o-chlorophenyl-cyclopentyl-ketone. libretexts.org The process involves reacting cyclopentylmagnesium chloride with o-chlorobenzonitrile, followed by hydrolysis of the resulting imine complex. libretexts.org A key aspect of the patented process is a solvent exchange from diethyl ether to an aromatic hydrocarbon like benzene, which facilitates the reaction, leading to a reported yield of 89.3% and a purity of 99.6%. libretexts.org A similar patented process for cyclopentyl phenyl ketone, reacting bromocyclopentane with benzonitrile in tetrahydrofuran (THF), also reports very high product purity (>99%). acsgcipr.org The Grignard reaction's main advantages are its high yields and the use of readily available starting materials. However, it requires strictly anhydrous conditions and can be sensitive to steric hindrance. libretexts.org

Friedel-Crafts Acylation: This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). To synthesize this compound via this route, one would react 1,3-dichlorobenzene (B1664543) with cyclopentanecarbonyl chloride. A primary challenge in this approach is controlling the regioselectivity. The two chlorine atoms on the benzene ring are deactivating and ortho-, para-directing. Acylation could potentially occur at the position ortho to one chlorine and para to the other (position 4), or at the position between the two chlorines (position 2), or at the position ortho to the second chlorine (position 6). This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 2,4-disubstituted product. Furthermore, Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. The acyl group product is also deactivating, which advantageously prevents multiple acylations of the same ring.

The following table provides a comparative overview of these two primary synthetic routes.

Synthetic RouteReactantsKey ConditionsReported Yield (Analogues)Selectivity ConsiderationsAdvantagesDisadvantages
Grignard ReactionCyclopentylmagnesium halide + 2,4-DichlorobenzonitrileAnhydrous ether (e.g., THF, Diethyl Ether); often involves solvent exchange; acidic hydrolysis workup89.3% (for o-chlorophenyl analogue) libretexts.orgHighly selective; reaction occurs specifically at the nitrile carbonHigh yields and purity acsgcipr.orglibretexts.org; excellent regioselectivityRequires strictly anhydrous conditions; Grignard reagent is highly basic and reactive libretexts.org
Friedel-Crafts Acylation1,3-Dichlorobenzene + Cyclopentanecarbonyl chlorideLewis acid catalyst (e.g., AlCl₃); typically requires heatingNot specifically reported; generally moderate to goodPotential for mixture of regioisomers due to directing effects of two chloro-substituentsUses common bulk chemicals; prevents poly-acylationPoor regioselectivity leading to isomeric mixtures; often requires stoichiometric catalyst; generates acidic waste

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods provide a detailed view of the molecular architecture of Cyclopentyl(2,4-dichlorophenyl)methanone. Each technique offers unique insights, and together they allow for an unambiguous confirmation of the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, the proton signals are expected in distinct regions corresponding to the aromatic and aliphatic parts of the molecule.

The 2,4-disubstituted dichlorophenyl ring gives rise to a complex splitting pattern in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond. The other two aromatic protons will exhibit splitting patterns dictated by their coupling to each other.

The protons of the cyclopentyl ring will appear in the aliphatic region (typically δ 1.5-4.0 ppm). The methine proton alpha to the carbonyl group is expected to be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the carbonyl. The remaining methylene (B1212753) protons of the cyclopentyl ring will exhibit complex multiplets due to spin-spin coupling.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H7.3 - 7.6Multiplet
Cyclopentyl-CH (α to C=O)3.5 - 3.8Multiplet
Cyclopentyl-CH₂1.6 - 2.0Multiplet

Note: The data presented in this table is predicted and may vary from experimental values.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 195-205 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbons directly attached to the chlorine atoms and the carbonyl group showing distinct shifts. The aliphatic carbons of the cyclopentyl ring will resonate in the upfield region, with the carbon alpha to the carbonyl group being the most deshielded of this group.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carbonyl)~198
Aromatic C-Cl~135, ~132
Aromatic C-H~130, ~129, ~127
Aromatic C (ipso to C=O)~138
Cyclopentyl-CH (α to C=O)~45
Cyclopentyl-CH₂~30, ~26

Note: The data presented in this table is predicted and may vary from experimental values.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural confirmation by revealing correlations between protons and carbons.

An HSQC experiment would show direct one-bond correlations between the protons and the carbons they are attached to. This would definitively link the proton signals of the cyclopentyl ring to their corresponding carbon signals.

An HMBC experiment would reveal long-range (two- and three-bond) correlations. This would be crucial in confirming the connectivity between the cyclopentyl ring and the dichlorophenyl moiety through the carbonyl group. For instance, correlations would be expected between the alpha-proton of the cyclopentyl ring and the carbonyl carbon, as well as the ipso-aromatic carbon.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₂Cl₂O), the molecular ion peak ([M]⁺) would be expected at m/z 242, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

The fragmentation pattern would likely involve the following key fragment ions:

Loss of the cyclopentyl group: A prominent fragment would be expected at m/z 173, corresponding to the [C₇H₃Cl₂O]⁺ ion (the dichlorobenzoyl cation).

Formation of the cyclopentyl cation: A fragment at m/z 69, corresponding to the [C₅H₉]⁺ ion, is also plausible.

Fragmentation of the dichlorophenyl ring: Further fragmentation could involve the loss of CO (28 Da) from the dichlorobenzoyl cation, and subsequent loss of chlorine atoms.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Ion
242[C₁₂H₁₂Cl₂O]⁺ (Molecular Ion)
173[C₇H₃Cl₂O]⁺
69[C₅H₉]⁺

Note: The data presented in this table is predicted and may vary from experimental values.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1680-1700 cm⁻¹. Other key absorptions would include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the vibrations of the carbon skeleton.

Predicted Key IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=O Stretch1700 - 1680
Aromatic C=C Stretch1600 - 1450
C-Cl Stretch800 - 600

Note: The data presented in this table is predicted and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is largely dictated by the 2,4-dichlorophenyl chromophore. The interaction of ultraviolet light with the molecule induces promotions of electrons from lower energy molecular orbitals to higher energy ones.

Typically, aromatic ketones such as this exhibit two main types of electronic transitions: the lower energy n → π* (n-to-pi-star) transition and the higher energy π → π* (pi-to-pi-star) transition. The n → π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This transition is characteristically weak. The π → π* transition, which is much more intense, involves the promotion of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an antibonding π* orbital.

While specific experimental data for this compound is not widely published, the analysis of similar compounds containing the 2,4-dichlorophenol (B122985) moiety shows characteristic absorption bands. For instance, 2,4-dichlorophenol exhibits absorption maxima around 245 nm and 285 nm. researchgate.net The band at approximately 285 nm can be attributed to the n → π* transition of the carbonyl group, influenced by the substituted aromatic ring. researchgate.net The more intense absorption, expected at a shorter wavelength, corresponds to the π → π* transition of the conjugated system.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Expected Wavelength (λmax) Molar Absorptivity (ε)
n → π* ~285 nm Low
π → π* ~245 nm High

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, the molecular conformation and packing can be inferred from related structures.

Analysis of Crystal Structure and Molecular Conformation

The molecular structure of this compound consists of a planar 2,4-dichlorophenyl group and a non-planar cyclopentyl ring attached to a central carbonyl group. The conformation of the molecule will be determined by the torsion angles between the aromatic ring, the carbonyl group, and the cyclopentyl ring. It is anticipated that the cyclopentyl ring would adopt an envelope or twist conformation to minimize steric strain. The relative orientation of the phenyl ring and the carbonyl group is crucial for understanding the electronic and steric properties of the molecule. In similar aromatic ketones, the phenyl ring is often twisted out of the plane of the carbonyl group to alleviate steric hindrance.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This data is then used to confirm the empirical formula of the substance. The molecular formula for this compound is C₁₂H₁₂Cl₂O. Based on this formula, the theoretical elemental composition can be calculated.

The validation of the empirical formula is achieved by comparing the experimentally determined elemental percentages with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 12 144.12 58.79%
Hydrogen H 1.01 12 12.12 4.95%
Chlorine Cl 35.45 2 70.90 28.94%
Oxygen O 16.00 1 16.00 6.53%
Total 245.14 100.00%

Mechanistic Investigations of Chemical Transformations Involving the Methanone Core

Reaction Pathway Elucidation and Kinetic Studies

Elucidating the reaction pathways of transformations involving Cyclopentyl(2,4-dichlorophenyl)methanone primarily involves drawing parallels with well-established mechanisms for similar ketones. Key reactions include Friedel-Crafts acylation for its synthesis, and nucleophilic addition and reduction at the carbonyl group.

Friedel-Crafts Acylation: The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction pathway involves the formation of a highly electrophilic acylium ion intermediate. The kinetics of such reactions are influenced by the concentration of the reactants and the catalyst. Studies on the benzoylation of dichlorobenzenes have shown that the reactivity is dependent on the substitution pattern of the dichlorobenzene. rsc.org For 1,3-dichlorobenzene, acylation is expected to occur at the C4 position, directed by the two chlorine atoms, leading to the desired 2,4-dichloro-substituted product.

Nucleophilic Addition: The carbonyl group of the methanone (B1245722) core is susceptible to nucleophilic attack. The general pathway involves the approach of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation yields the final product. The kinetics of this addition are influenced by the electronic nature of the 2,4-dichlorophenyl group, which is electron-withdrawing and thus enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl ketones.

Reduction Reactions: The reduction of the carbonyl group to a secondary alcohol is a common transformation. With hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the pathway involves the transfer of a hydride ion to the carbonyl carbon. Kinetic studies on the reduction of similar ketones show that the reaction rate is dependent on the steric hindrance around the carbonyl group and the nature of the reducing agent.

A theoretical study on the reaction kinetics of 2-acetylfuran (B1664036) with hydroxyl radicals highlighted that H-abstraction reactions on branched chains can be dominant reaction channels at high temperatures. nih.gov While a different system, this suggests that under certain radical conditions, reactions involving the cyclopentyl ring of this compound could also be significant.

Reaction Type Key Mechanistic Steps Influencing Factors on Kinetics
Friedel-Crafts AcylationFormation of acylium ion, Electrophilic aromatic substitutionCatalyst concentration, Reactant concentrations, Substituent effects on the aromatic ring
Nucleophilic AdditionNucleophilic attack on carbonyl carbon, Formation of tetrahedral intermediateNucleophile strength, Electrophilicity of carbonyl carbon (enhanced by dichlorophenyl group)
Carbonyl ReductionHydride transfer to carbonyl carbonSteric hindrance, Reactivity of reducing agent

Characterization of Reactive Intermediates and Transition States

Acylium Ion in Friedel-Crafts Acylation: In the Friedel-Crafts acylation synthesis, the reaction of cyclopentanecarbonyl chloride with a Lewis acid generates a cyclopentyl acylium ion. This highly reactive carbocation is the key electrophile that attacks the 2,4-dichlorobenzene ring. The stability and reactivity of this intermediate are crucial for the success of the acylation. Computational studies on Friedel-Crafts reactions have helped to characterize the structure and energy of such acylium ions and the associated transition states. acs.org

Tetrahedral Intermediate in Nucleophilic Addition: During nucleophilic addition to the carbonyl group, a transient tetrahedral intermediate is formed. libretexts.org The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the ketone. For this compound, the electron-withdrawing chlorine atoms on the phenyl ring can stabilize the negative charge that develops on the oxygen atom of the tetrahedral intermediate through inductive effects. The transition state leading to this intermediate is influenced by both electronic and steric factors. Computational studies on nucleophilic additions to ketones provide insights into the geometry and energy of these transition states. academie-sciences.fracs.org

Radical Intermediates: In photochemical reactions or reactions initiated by radical species, the formation of radical intermediates is plausible. For instance, excitation of the carbonyl group could lead to the formation of a diradical species.

Reaction Reactive Intermediate Transition State Characteristics
Friedel-Crafts AcylationCyclopentyl acylium ionInvolves the approach of the acylium ion to the aromatic ring, leading to a sigma complex (arenium ion).
Nucleophilic AdditionTetrahedral alkoxideThe geometry changes from trigonal planar at the carbonyl carbon to tetrahedral. The energy is influenced by steric and electronic factors. libretexts.org
Carbonyl Reduction (with hydrides)Alkoxide intermediateInvolves the transfer of a hydride from the reducing agent to the carbonyl carbon.

Regioselectivity and Stereoselectivity in Synthetic Reactions

Regioselectivity in Friedel-Crafts Acylation: The synthesis of this compound via Friedel-Crafts acylation of 1,3-dichlorobenzene demonstrates high regioselectivity. The chlorine atoms are ortho, para-directing but deactivating. However, in di-substituted benzenes, the directing effects of both substituents must be considered. For 1,3-dichlorobenzene, the positions ortho and para to both chlorine atoms are sterically hindered or electronically unfavorable. The most favorable position for electrophilic attack is C4, which is para to one chlorine and ortho to the other, leading to the formation of the 2,4-disubstituted product. Studies on the benzoylation of dichlorobenzenes confirm that the meta-isomer (1,3-dichlorobenzene) primarily yields the 2,4-dichlorobenzophenone. rsc.org Molecular electron density theory has been used to analyze the origin of regioselectivity in electrophilic aromatic substitution reactions of deactivated benzene (B151609) derivatives. rsc.org

Stereoselectivity in Carbonyl Reduction: The reduction of the prochiral carbonyl group in this compound to a secondary alcohol creates a new stereocenter. The stereoselectivity of this reduction depends on the reducing agent and the reaction conditions. The reduction of cyclic ketones often exhibits diastereoselectivity, favoring the formation of the thermodynamically more stable alcohol. organic-chemistry.org For cyclopentyl ketones, the approach of the hydride reagent can be influenced by the steric bulk of the cyclopentyl and the 2,4-dichlorophenyl groups. The use of chiral reducing agents or catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer of the resulting alcohol. wikipedia.orgnih.gov The stereospecific metabolic reduction of aryl alkyl ketones has also been investigated, showing that biological systems can achieve high degrees of stereoselectivity. nih.gov

Reaction Selectivity Type Controlling Factors Predicted Outcome for this compound
Friedel-Crafts AcylationRegioselectivityDirecting effects of the two chlorine atoms on the benzene ring. libretexts.orglibretexts.orgPredominant formation of the 2,4-disubstituted isomer.
Carbonyl ReductionDiastereoselectivity/EnantioselectivitySteric hindrance from cyclopentyl and dichlorophenyl groups, nature of the reducing agent/catalyst. organic-chemistry.orgwikipedia.orgA mixture of diastereomers is expected with achiral reagents; enantioselective reduction is possible with chiral reagents.

Influence of Catalysis and Reaction Conditions on Mechanism

Catalysis and reaction conditions play a pivotal role in directing the outcome of chemical transformations involving this compound by influencing reaction rates and selectivity.

Catalysis in Friedel-Crafts Acylation: The choice and amount of Lewis acid catalyst are critical in the Friedel-Crafts acylation. Stronger Lewis acids can lead to higher reaction rates but may also promote side reactions. The use of reusable solid acid catalysts like zeolites is being explored as a more environmentally friendly alternative to traditional catalysts like AlCl₃. researchgate.net The reaction mechanism can be influenced by the catalyst's ability to generate the acylium ion and its interaction with the aromatic substrate.

Catalysis in Reduction Reactions: In the catalytic hydrogenation of the carbonyl group, the choice of metal catalyst (e.g., Pd, Pt, Ru) and ligand can significantly affect the stereoselectivity of the reaction. Chiral ligands are employed to achieve enantioselective reductions. wikipedia.org The reaction mechanism involves the coordination of the ketone to the metal center, followed by hydride transfer.

Solvent Effects: The solvent can influence reaction mechanisms by stabilizing or destabilizing intermediates and transition states. For instance, in nucleophilic addition reactions, polar protic solvents can stabilize the developing negative charge on the oxygen atom in the transition state. In Grignard reactions, the ether solvent is crucial for solvating the magnesium species and facilitating the reaction. alfredstate.eduadichemistry.comresearchgate.net

Temperature and Pressure: These parameters can affect the kinetics and thermodynamics of a reaction. Higher temperatures generally increase reaction rates but can sometimes lead to a decrease in selectivity or the formation of undesired byproducts.

Understanding Side Reactions and Undesired Transformations

A thorough understanding of potential side reactions is crucial for optimizing the synthesis and subsequent transformations of this compound.

In Friedel-Crafts Acylation:

Isomer Formation: Although the acylation of 1,3-dichlorobenzene is highly regioselective for the 4-position, minor amounts of other isomers might be formed. The benzoylation of o-dichlorobenzene has been shown to yield a mixture of products. rsc.org

Polyacylation: While acylation deactivates the aromatic ring to further substitution, under harsh conditions, a second acylation might occur, though it is generally not a significant issue.

Rearrangement/Dechlorobenzoylation: In some cases, rearrangement of the product or loss of a chloro- and/or benzoyl- group can occur. rsc.org

In Nucleophilic Addition/Reduction:

Enolization: In the presence of a strong base, deprotonation at the carbon alpha to the carbonyl group can occur, leading to the formation of an enolate. This can lead to side reactions such as aldol condensation if an enolizable aldehyde or ketone is present.

Grignard Reactions: When using Grignard reagents, side reactions such as reduction of the ketone (if the Grignard reagent has a beta-hydrogen) or enolization can compete with the desired nucleophilic addition. The mechanism of Grignard reagent formation itself can involve side products due to dimerization and disproportionation. alfredstate.edu

Undesired Transformations:

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation for a given molecular system, a wealth of information can be obtained regarding its electronic distribution and energetic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For Cyclopentyl(2,4-dichlorophenyl)methanone, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry and predicting various electronic properties. researchgate.net

In a study of a structurally related compound, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, DFT calculations were used to determine the optimized geometrical parameters, which were found to be in good agreement with experimental X-ray diffraction data. researchgate.net Similar calculations for this compound would provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acadpubl.eu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. acadpubl.eunih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For a molecule containing a 2,4-dichlorophenyl group, such as (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, FMO analysis has been performed. researchgate.net This analysis helps in understanding the charge transfer that occurs within the molecule. A similar analysis for this compound would reveal the distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

PropertyRepresentative Value
HOMO Energy -3.995 eV
LUMO Energy -1.2715 eV
Energy Gap (ΔE) 2.7235 eV

Note: The data presented in this table is representative of a molecule containing a 2,4-dichlorophenyl moiety and is intended to be illustrative of the expected values for this compound. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. acadpubl.eu The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. acu.edu.in

In studies of compounds with chlorophenyl groups, MEP maps have been used to identify the electronegative and electropositive regions. researchgate.netresearchgate.net For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity, making it a primary site for electrophilic interactions. The aromatic ring and the cyclopentyl group would exhibit more varied potential distributions influenced by the electron-withdrawing chlorine atoms.

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. researchgate.net These properties are crucial for understanding the stability and behavior of the compound under various conditions. DFT calculations can provide reliable estimates of these thermodynamic parameters.

PropertyRepresentative ValueUnit
Enthalpy of Vaporization (ΔHvap) 43.73kJ/mol
Normal Boiling Temperature (Tnb) 549.15K
Entropy (S) 450.2J/mol·K

Note: The data in this table is illustrative and based on typical values for aromatic ketones. Specific computational studies on this compound are required for precise values. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the key areas of conformational flexibility are the cyclopentyl ring and the rotation around the single bond connecting the carbonyl group to the dichlorophenyl ring.

The cyclopentyl ring is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms, to relieve ring strain. maricopa.edu Computational studies on cyclopropyl methyl ketone have shown that the orientation of the alkyl ring relative to the carbonyl group significantly affects the molecule's stability. uwlax.edu Similarly, the rotation of the 2,4-dichlorophenyl group relative to the plane of the carbonyl group will be influenced by steric hindrance and electronic interactions. The most stable conformation will be the one that minimizes these unfavorable interactions. Computational methods can be employed to calculate the potential energy surface for these rotations, identifying the lowest energy (most stable) conformers.

Ligand-Protein Docking Simulations for Biological Target Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. The process involves sampling a multitude of conformational and rotational orientations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy.

Although no specific docking studies for this compound have been published, research on structurally related phenyl-methanone derivatives highlights the utility of this approach. For instance, a study on phenyl(piperazin-1-yl)methanone derivatives as inhibitors of monoacylglycerol lipase (MAGL) utilized molecular docking to elucidate their binding modes. nih.gov The docking analysis for these compounds revealed key interactions, such as hydrogen bonds and π-π stacking, with crucial amino acid residues in the MAGL active site. nih.gov

A hypothetical docking study of this compound against a putative protein target would aim to identify similar critical interactions. The dichlorophenyl group might engage in halogen bonding or hydrophobic interactions, while the cyclopentyl moiety could fit into a hydrophobic pocket. The ketone's carbonyl oxygen could act as a hydrogen bond acceptor. The results of such a study would typically be presented in a table summarizing the binding energies and key interactions.

Table 1: Hypothetical Docking Simulation Results for this compound with a Putative Kinase Target

ParameterValueKey Interacting Residues
Binding Affinity (kcal/mol)-8.5Val23, Leu87, Phe154
Hydrogen Bonds1Gln85 (with C=O)
Hydrophobic Interactions5Val23, Ala35, Leu87, Met90, Phe154
Halogen Bonds1Tyr156 (with Cl)

Alchemical Relative Binding Free Energy Calculations

Alchemical relative binding free energy (RBFE) calculations are a more rigorous computational method used to accurately predict the difference in binding affinity between two or more similar ligands to a common protein target. This technique simulates the non-physical, or "alchemical," transformation of one ligand into another within the protein's binding site and in solution. By calculating the free energy change associated with these transformations, the relative binding free energy can be determined with high precision, often within 1 kcal/mol of experimental values.

This method is particularly valuable in lead optimization, where subtle chemical modifications are made to a parent molecule to improve its potency. While no RBFE calculations have been reported for this compound, the methodology is broadly applicable. For a series of analogs of this compound, where, for example, the cyclopentyl group is modified or the substitution pattern on the phenyl ring is altered, RBFE calculations could provide predictive insights into which modifications would enhance binding affinity.

The process involves extensive molecular dynamics simulations and requires significant computational resources. The outcomes are powerful in guiding synthetic chemistry efforts by prioritizing compounds with the highest predicted potency.

Table 2: Representative Data from a Hypothetical Alchemical RBFE Calculation for Analogs of this compound

Ligand ModificationPredicted ΔΔG (kcal/mol)Predicted Fold Change in Affinity
Cyclopentyl -> Cyclohexyl-0.7~3.3x improvement
2,4-dichloro -> 3,4-dichloro+1.2~6.5x decrease
Ketone -> Alcohol+2.5~68x decrease
Add 4'-methyl to phenyl-0.3~1.6x improvement

Development and Application of Pharmacophore Models

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. Pharmacophore models can be developed based on the structure of a known ligand (ligand-based) or the structure of the target protein's active site (structure-based). nih.govmdpi.com

Once developed, a pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the required features arranged in the correct spatial orientation. This virtual screening approach is a powerful tool for identifying new chemical scaffolds with the potential for biological activity. nih.gov

In the absence of specific studies on this compound, a pharmacophore model could be hypothetically generated based on its chemical structure. Such a model would likely include a hydrophobic feature for the cyclopentyl ring, two halogen bond donor or hydrophobic features for the chlorine atoms, and a hydrogen bond acceptor for the carbonyl oxygen. This model could then be used to find other molecules that might share a similar biological target. Research on dichlorophenyl derivatives has shown the utility of pharmacophore modeling in identifying novel inhibitors for targets like histone deacetylase 2 (HDAC2). nih.gov

Table 3: Hypothetical Pharmacophore Features for this compound

FeatureTypeGeometric Definition (Coordinates)
1Hydrogen Bond AcceptorCenter of carbonyl oxygen
2HydrophobicCentroid of cyclopentyl ring
3Aromatic RingCentroid of dichlorophenyl ring
4Halogen Bond DonorPosition of chlorine at C2
5Halogen Bond DonorPosition of chlorine at C4

Exploration of Derivatives and Structure Activity Relationships Sar in Academic Contexts

Rational Design Principles for Novel Analogues of Cyclopentyl(2,4-dichlorophenyl)methanone

The rational design of new chemical entities based on the this compound scaffold involves a multi-faceted approach, integrating computational modeling with synthetic chemistry to predict and then create molecules with improved biological profiles.

The core strategy in modulating the structure of this compound revolves around the systematic alteration of its three main components: the cyclopentyl ring, the dichlorophenyl ring, and the ketone linker. The goal is to explore the chemical space around the lead compound to identify modifications that lead to more favorable interactions with a biological target.

Key modulation strategies include:

Scaffold Hopping: Replacing the cyclopentyl or dichlorophenyl rings with other cyclic or aromatic systems to discover novel core structures with similar or improved binding geometries.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability. For instance, the ketone group could be replaced with other hydrogen bond acceptors.

Conformational Constraint: Introducing elements of rigidity, such as double bonds or additional ring systems, to lock the molecule into a bioactive conformation, which can enhance binding affinity by reducing the entropic penalty of binding.

These strategies are often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, which can predict how changes in the molecular structure will affect its biological activity.

For instance, in the design of inhibitors for various enzymes, the introduction of a thiazole (B1198619) ring has been shown to provide critical hydrogen-bond interactions with the target protein. In broader studies of bioactive compounds, heterocyclic derivatives of chalcones, which share the aryl-keto-aryl motif, have been synthesized to produce a range of biological activities, including anti-inflammatory and antimicrobial effects. sphinxsai.com The synthesis of such derivatives often involves the reaction of a chalcone-like precursor with reagents that form the desired heterocyclic ring. sphinxsai.com

The choice of the specific heterocycle is critical and is often based on the desired interactions with the biological target. For example, a triazole ring can participate in hydrogen bonding and dipole-dipole interactions, while a thiazole ring can also engage in pi-stacking interactions.

Table 1: Potential Advantages of Incorporating Specific Heterocyclic Rings

Heterocyclic Ring Potential Advantages in Drug Design
Triazole Can act as a hydrogen bond acceptor and donor; improves metabolic stability.
Oxadiazole Bioisostere for ester and amide groups; enhances lipophilicity.
Thiazole Can participate in hydrogen bonding and pi-stacking; found in many approved drugs.
Pyrazole Versatile scaffold for substitution; can form multiple hydrogen bonds.

| Oxazole | Can act as a hydrogen bond acceptor; contributes to a rigid molecular framework. |

Varying the substituents on the cyclopentyl and dichlorophenyl rings is a fundamental approach to fine-tuning the biological activity of the lead compound. The electronic and steric properties of these substituents can significantly influence how the molecule interacts with its target.

On the dichlorophenyl ring , the position and nature of the chlorine atoms are critical. While the 2,4-dichloro substitution pattern is a starting point, moving these chlorine atoms to other positions (e.g., 3,4-dichloro or 2,6-dichloro) can alter the molecule's electronic distribution and conformation, leading to changes in activity. Furthermore, replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can have a profound impact on binding affinity and selectivity. For example, studies on other bioactive molecules have shown that the introduction of a chlorine atom can substantially improve biological activity.

For the cyclopentyl ring , modifications can range from simple alkyl substitutions to the introduction of more complex functional groups. Adding substituents to the cyclopentyl ring can influence the molecule's lipophilicity and how it is positioned within a binding pocket. For example, in the context of cannabinoid receptor modulators, the length of an alkyl side chain on a cyclic moiety can directly correspond to binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogues, researchers can build a comprehensive picture of the key structural features required for a desired biological effect.

Through the synthesis and biological evaluation of a series of analogues, key structural features essential for activity can be identified. For a hypothetical target, SAR studies on this compound analogues might reveal the following:

The Ketone Linker: The carbonyl group likely acts as a crucial hydrogen bond acceptor. Modifications that remove this group or alter its ability to accept a hydrogen bond would be expected to reduce or abolish activity.

The Dichlorophenyl Ring: The specific 2,4-dichloro substitution pattern may be optimal for fitting into a hydrophobic pocket of the target protein. The chlorine atoms could also be involved in specific halogen bonding interactions.

Table 2: Hypothetical SAR Data for Analogues of this compound

Analogue Modification Relative Biological Activity Rationale
Replacement of ketone with an alcohol Decreased Loss of key hydrogen bond acceptor.
Removal of one chlorine atom Decreased Reduced hydrophobic and/or halogen bonding interactions.
Replacement of cyclopentyl with a larger cycloheptyl ring Decreased Steric hindrance in the binding pocket.

It is important to note that this data is hypothetical and serves to illustrate the principles of SAR.

The ability of a molecule to adopt different shapes, known as conformational flexibility, plays a critical role in its interaction with a biological target. nih.gov this compound is a relatively flexible molecule, with rotational freedom around the bonds connecting the rings to the ketone group.

The binding of a flexible ligand to its receptor is a dynamic process. nih.gov The molecule may adopt a specific "bioactive" conformation upon binding, which may be different from its lowest energy conformation in solution. Understanding the conformational preferences of a ligand is therefore crucial for rational drug design.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of a molecule and to study how it interacts with its receptor over time. escholarship.org These studies can reveal which conformations are most favorable for binding and can guide the design of more rigid analogues that are "pre-organized" in the bioactive conformation. By reducing the conformational flexibility, it is possible to increase the binding affinity by minimizing the entropic penalty associated with the loss of rotational freedom upon binding.

Role of Halogen Substituents in Modulating Interactions

The presence and positioning of halogen atoms on the phenyl ring of this compound and its analogs play a crucial role in modulating their interactions with biological targets. These substituents influence the molecule's electronic properties and can participate in specific non-covalent interactions, such as halogen bonding, which can significantly impact binding affinity and selectivity.

Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.govresearchgate.net The strength of this interaction is influenced by the polarizability of the halogen, with iodine typically forming stronger halogen bonds than bromine, which in turn is stronger than chlorine. The electron-withdrawing nature of the phenyl ring further enhances the electrophilic character of the halogen atoms in dichlorophenyl derivatives, making them potent halogen bond donors.

In the context of structure-activity relationships (SAR), the dichlorophenyl moiety is a key feature. For instance, in a series of cannabinoid receptor 1 (CB1) inverse agonists, the dichlorophenyl ring of SR141716A, a well-known antagonist/inverse agonist, engages in aromatic-stacking interactions with key residues at the binding site. nih.gov Specifically, the dichlorophenyl ring forms T-stacking interactions with phenylalanine and tryptophan residues, highlighting the importance of this halogenated motif for high-affinity binding. nih.gov

Furthermore, studies on inhibitors of sterol 14α-demethylase (CYP51) have shown that chloro-substituted derivatives exhibit significant inhibitory activity. nih.gov For example, compounds with a 2,4-dichlorophenyl group have demonstrated potent inhibition of Candida albicans CYP51. nih.gov The position of the halogen substituents is also critical. For instance, in a series of dopamine (B1211576) D3 receptor ligands, heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides were investigated, indicating the importance of the specific chlorine substitution pattern for receptor affinity. ed.ac.uk

The ability of halogen substituents to modulate the physicochemical properties of a molecule, such as its lipophilicity (log P), is another important aspect. Altering halogenation patterns can fine-tune these properties, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cellular membranes and interact with intracellular targets.

Mechanistic Insights into Biological Activity of Analogues (excluding clinical outcomes)

Receptor Binding Kinetics and Affinity Modulation (e.g., Adenosine (B11128) Receptors, Cannabinoid Receptors, Dopamine Receptors)

The binding of ligands to their receptors is a dynamic process characterized by association and dissociation rates. Understanding these kinetics provides deeper insights into the ligand-receptor interactions than affinity constants (Kᵢ) alone. nih.gov For analogues of this compound, modifications to the chemical structure can significantly modulate their binding kinetics and affinity for various receptors, including adenosine, cannabinoid, and dopamine receptors.

Adenosine Receptors:

Adenosine receptors (ARs) are G protein-coupled receptors (GPCRs) with four subtypes: A₁, A₂A, A₂B, and A₃. sigmaaldrich.comnih.gov The affinity and selectivity of ligands for these subtypes can be modulated by structural modifications. For instance, substitutions at the 2-position of the adenosine core can influence both binding affinity and intrinsic efficacy at all AR subtypes. capes.gov.br The introduction of different substituents on the exocyclic amine at the 2-position of a dicyanopyridine scaffold, for example, generally leads to a decrease in affinity at both A₁ and A₂A ARs. mdpi.com Allosteric modulators can also influence the binding of native adenosine, magnifying its effect at specific sites. nih.gov

Cannabinoid Receptors:

The cannabinoid receptors, CB1 and CB2, are also GPCRs. The binding affinity of ligands to these receptors is highly dependent on their chemical structure. For example, the length of the alkyl side chain on the resorcinyl moiety of cannabinoids can modulate ligand affinity at the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies on peripherally selective cannabinoid receptor partial agonists have shown that replacing a sulfonate linker with a sulfonamide can significantly alter efficacy, from partial to full agonism, while having little effect on potency. mdpi.com Furthermore, different radioligands can label distinct populations of cannabinoid binding sites, suggesting that agonists and antagonists may interact with these sites differently. researchgate.net A meta-analysis of cannabinoid ligand binding affinity has highlighted that methodological factors can contribute to heterogeneity in reported affinity values. nih.gov

Dopamine Receptors:

Dopamine receptors are classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families. ed.ac.uk The affinity of ligands for these receptors can be finely tuned by chemical modifications. For instance, heterocyclic analogues of certain arylcarboxamides have been developed as novel dopamine D₃ receptor ligands. ed.ac.uk Dopamine itself binds with varying affinities to different receptor subtypes. nih.gov The binding site for dopamine in the D₂ receptor is located within the transmembrane domains 3-6. nih.gov Chimeric peptides have been designed to interact with both mu-opioid and dopamine D2 receptors, demonstrating the potential for developing ligands with dual receptor activity. mdpi.com

Table 1: Receptor Binding Affinity Data for Selected Analogues
Compound/LigandReceptor TargetBinding Affinity (Kᵢ/IC₅₀)Reference
Δ⁹-THCPCB1Significantly higher than Δ⁹-THC nih.gov
CP-55,940CB1 & CB2Low nanomolar range nih.gov
WIN-55,212CB1 & CB2Low nanomolar range (slightly greater for CB2) nih.gov
LDK1229CB1Kᵢ = 220 nM nih.gov
MK-0431DPP-IVIC₅₀ = 18 nM arabjchem.org

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase enzymes, CYP51)

Analogues of this compound can exert their biological effects through the inhibition of key enzymes, such as cyclooxygenase (COX) and sterol 14α-demethylase (CYP51).

Cyclooxygenase (COX) Enzymes:

COX enzymes, with their two main isoforms COX-1 and COX-2, are involved in the synthesis of prostaglandins, which play a role in inflammation. nih.gov The inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. Natural products have been a rich source of COX inhibitors. nih.govnih.gov For example, senkyunolide O and cryptotanshinone (B1669641) have been identified as selective COX-2 inhibitors. nih.gov The inhibitory activity of compounds against COX-1 and COX-2 is often determined using functional assays that measure the formation of prostaglandin (B15479496) E₂ (PGE₂). nih.gov

CYP51:

CYP51, or sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes and is a primary target for antifungal agents. nih.govresearchgate.net Azole antifungals inhibit CYP51, leading to the depletion of ergosterol (B1671047) and compromising the integrity of the fungal cell membrane. nih.govcardiff.ac.uk The binding of azole drugs to CYP51 is primarily through hydrophobic interactions with conserved residues in the active site. researchgate.net Structural modifications of these inhibitors can significantly affect their potency and selectivity. For instance, in a series of novel azole derivatives, compounds with a 2,4-dichlorobenzyl group showed potent inhibitory activity against Candida albicans CYP51. nih.govcardiff.ac.uk The selectivity of these inhibitors for fungal CYP51 over the human homologue is a critical factor in their development to minimize side effects. nih.govcardiff.ac.uk

Table 2: Enzyme Inhibition Data for Selected Analogues
CompoundEnzyme TargetInhibitory Concentration (IC₅₀)Reference
5f (2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide)CaCYP510.46 μM nih.govcardiff.ac.uk
12c (N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide)CaCYP510.33 μM nih.govcardiff.ac.uk
FluconazoleCaCYP510.31 μM nih.govcardiff.ac.uk
Senkyunolide OCOX-25 μM nih.gov
CryptotanshinoneCOX-222 μM nih.gov

Modulation of Cellular Pathways (e.g., DNA Synthesis, Cell Growth)

The biological activity of this compound analogues can also be attributed to their ability to modulate fundamental cellular pathways, such as DNA synthesis and cell growth. For instance, certain 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) analogues have demonstrated cytotoxicity in HepG2 cells. nih.govnih.gov This cytotoxicity was found to be partially dependent on CYP3A4-mediated metabolism, suggesting that metabolic activation can lead to the formation of reactive species that interfere with cellular processes. nih.govnih.gov

Some rimonabant (B1662492) analogues, which share structural similarities with dichlorophenyl-containing compounds, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells. researchgate.net This anti-inflammatory effect was associated with the inhibition of iNOS and COX-2 expression, as well as the attenuation of the NF-κB and ERK MAPK signaling pathways. researchgate.net These pathways are critical regulators of cell growth, differentiation, and survival, and their modulation can have profound effects on cellular function.

Allosteric Modulation of Biological Receptors

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. mdpi.comyoutube.com This binding event induces a conformational change in the receptor, which can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. youtube.comnih.gov This mechanism offers several advantages over direct orthosteric agonism or antagonism, including greater subtype selectivity and a ceiling effect that can improve the safety profile of a drug. mdpi.com

Allosteric modulation has been observed for various receptors, including adenosine and dopamine receptors. For adenosine receptors, allosteric enhancers have been identified that can magnify the effect of endogenous adenosine. nih.gov In the case of dopamine receptors, allosteric modulators are being explored as potential treatments for central nervous system disorders. mdpi.comnih.gov For example, a dopamine agonist can negatively modulate the binding properties of the adenosine A₂A receptor through interactions within an A₂A-D₂ receptor heteromer. nih.gov The conformational state of one protomer in a receptor dimer can influence the affinity and efficacy of a ligand at the other protomer, highlighting the complexity of allosteric interactions. nih.gov

Mechanisms of Anti-proliferative and Anti-microbial Actions

The anti-proliferative and anti-microbial actions of this compound analogues are likely mediated by a variety of mechanisms.

Anti-proliferative Actions:

The anti-proliferative effects of these compounds can stem from their ability to interfere with cell growth and viability. As mentioned previously, DCPT and its analogues have shown cytotoxicity in cancer cell lines, which is a hallmark of anti-proliferative activity. nih.govnih.gov The mechanism underlying this cytotoxicity may involve the generation of reactive metabolites that can damage cellular macromolecules, leading to cell death.

Anti-microbial Actions:

The anti-microbial properties of related compounds can be attributed to several mechanisms. One key mechanism is the inhibition of essential microbial enzymes, such as CYP51 in fungi, which disrupts cell membrane integrity. nih.govcardiff.ac.uk Another mechanism involves the disruption of bacterial cell walls or membranes. mdpi.comresearchgate.net For example, certain antimicrobial peptides (AMPs) can bind to and permeabilize bacterial membranes, leading to cell lysis. researchgate.net Some compounds can also interfere with bacterial signaling pathways, such as quorum sensing, or inhibit the formation of biofilms, which are protective communities of bacteria. nih.gov The presence of a nitro group at the 5-position of a furan (B31954) ring has been shown to be essential for the antibacterial activity of nitrofuran derivatives. core.ac.uk

Q & A

Q. What are the common synthetic routes for preparing cyclopentyl(2,4-dichlorophenyl)methanone?

this compound can be synthesized via Friedel-Crafts acylation, where a cyclopentyl acyl chloride reacts with 2,4-dichlorobenzene in the presence of Lewis acids (e.g., AlCl₃). Alternatively, nucleophilic substitution reactions between cyclopentyl ketones and halogenated aromatic precursors under basic conditions have been employed for analogous compounds . Optimization of solvent systems (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side products like cyclopentenyl derivatives .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the cyclopentyl and dichlorophenyl moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and cyclopentyl methylene groups (δ 1.5–2.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles, torsion angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=8.411.7a = 8.4–11.7 Å are typical for similar methanone derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/zm/z 314.15 for C₁₄H₁₃Cl₂NO₃) .

Q. How can researchers screen the biological activity of this compound?

Initial bioactivity screening involves:

  • Receptor Binding Assays : Competitive binding studies (e.g., sigma-1 or cannabinoid receptors) using radiolabeled probes. Cyclopentyl groups in related compounds show moderate affinity (IC₅₀ = 7.9–51.7 nM) .
  • Inhibition Assays : Evaluate effects on enzymatic targets (e.g., cytochrome P450) via fluorometric or colorimetric readouts .
  • Cell-Based Models : Cytotoxicity profiling in cancer cell lines (e.g., NCI-60 panel) using MTT assays .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

  • Catalyst Screening : Replace traditional Lewis acids (AlCl₃) with milder alternatives like FeCl₃ or ionic liquids to reduce hydrolysis byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while low temperatures (−10°C) suppress cyclopentenyl side products .
  • Purification Strategies : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic Effects in NMR : Conformational flexibility (e.g., cyclohexenyl ring puckering) may cause signal splitting. Variable-temperature NMR (40-40 to 25°C25°C) can identify dynamic processes .
  • Crystallographic Validation : Compare experimental X-ray torsion angles (e.g., C6–C7–C8–C9 = −178.9°) with DFT-optimized geometries to resolve discrepancies .
  • Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretching frequencies (1680–1720 cm⁻¹) and UV-Vis for π→π* transitions in dichlorophenyl groups .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in receptor binding studies?

  • Substituent Scanning : Synthesize analogs with halogen (Br, F) or methoxy substitutions on the phenyl ring to assess steric/electronic effects. For example, 2,4-dichlorophenyl groups enhance sigma-1 receptor affinity compared to 4-chlorophenyl derivatives .
  • Molecular Docking : Align this compound with receptor crystal structures (e.g., cannabinoid receptor CB1) to identify key hydrophobic pockets and hydrogen-bonding residues .
  • Free-Wilson Analysis : Quantify contributions of cyclopentyl vs. cyclohexyl groups to binding energy using regression models .

Methodological Considerations

  • Data Reproducibility : Cross-validate synthetic protocols using PubChem and NIST datasets to ensure consistency in melting points, spectral data, and crystallographic parameters .
  • Ethical Compliance : Adhere to CAS and EPA guidelines for handling halogenated compounds, including proper waste disposal and toxicity documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.